molecular formula C9H6N2O B2399992 4-(Cyanomethoxy)benzonitrile CAS No. 83663-87-0

4-(Cyanomethoxy)benzonitrile

Cat. No.: B2399992
CAS No.: 83663-87-0
M. Wt: 158.16
InChI Key: QOWBBBGCACYSHD-UHFFFAOYSA-N
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Description

4-(Cyanomethoxy)benzonitrile is a chemical compound with the molecular formula C9H6N2O. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzonitriles, including this compound, can be achieved through various methods. One such method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 158.16. For a more detailed molecular structure analysis, further studies would be required.

Scientific Research Applications

Biotransformation Studies

  • The study of biotransformation of cyanomethyl benzonitrile compounds, including 4-(Cyanomethoxy)benzonitrile, has been conducted using the soil bacterium Rhodococcus rhodochrous LL100-21. This research highlights the bacterium's ability to convert these compounds into various products, demonstrating its potential in biotechnological applications (Dadd et al., 2001).

Chemical Synthesis and Catalysis

  • In the field of organic synthesis, benzonitrile derivatives, including variants like this compound, are used in catalysis and chemical assembly processes. These compounds are crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products (Jia & Wang, 2016).

Applications in Energy Storage

  • This compound has been studied as an electrolyte additive in high voltage lithium-ion batteries, showcasing its role in enhancing the cyclic stability and overall performance of these energy storage devices (Huang et al., 2014).

Material Science and Liquid Crystal Research

  • This compound is also significant in material science, particularly in the study of liquid crystals and their applications in display technology. It acts as a building block in the synthesis of complex liquid crystalline materials (Tiwari et al., 2020).

Functionalization of Aromatic Compounds

  • The role of benzonitrile derivatives, such as this compound, in the functionalization of aromatic C-H bonds is explored in the context of organic chemistry. These compounds enable selective borylation and other modifications of arenes and heterocycles (Chotana et al., 2005).

Advanced Organic Synthesis Techniques

  • Recent advancements in C-CN bond formation via C-H bond activation, involving benzonitrile derivatives, have been reviewed. This includes methodologies for direct cyanation reactions, which are critical in various synthetic applications (Ping et al., 2016).

Solar Energy Applications

  • In the domain of solar energy, this compound derivatives are researched for their role in dye-sensitized solar cells, contributing to more stable and efficient solar energy harvesting systems (Latini et al., 2014).

Safety and Hazards

Benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it. In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials. They are also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating . The development of green synthesis methods and the exploration of new applications for these compounds are potential future directions .

Properties

IUPAC Name

4-(cyanomethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWBBBGCACYSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of 4-cyanophenoxyacetonitrile was prepared by heating 29.8 g of 4-cyanophenol, 44.8 g of anhydrous K2CO3, 40 ml of dimethylformamide and 18.75 g of chloroacetonitrile with stirring in a round-bottomed three-necked flask at 70°-80° C. for 3 hours, after which time the reaction mixture was poured into an ice and water mixture, which resulted in crystal formation. The crystals were separated by filtering and were then washed with water. After drying a pale tan solid was obtained which was then dissolved in methylchloroform at reflux temperature, treated with activated charcoal and filtered. The filtrate was cooled to 5° C. and the resulting crystals filtered and dried to give the 4-cyanophenoxyacetonitrile.
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40 mL
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